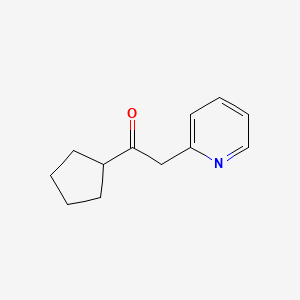

1-Cyclopentyl-2-(pyridin-2-yl)ethanone

Description

Contextual Overview of Pyridyl and Cyclopentyl Moieties in Organic Synthesis and Medicinal Chemistry

The structural backbone of 1-Cyclopentyl-2-(pyridin-2-yl)ethanone is composed of two highly significant cyclic systems: the pyridyl and cyclopentyl moieties, each contributing distinct and valuable properties.

The pyridyl moiety , a nitrogen-containing heterocycle, is one of the most prevalent structural units in drug design and pharmaceuticals. nih.gov Its importance stems from its unique physicochemical properties, including its basicity, capacity to form hydrogen bonds, and general water solubility, which can improve the pharmacokinetic profile of a potential drug molecule. nih.govresearchgate.net In organic synthesis, the pyridine (B92270) ring is a versatile scaffold. The nitrogen atom makes the ring electron-deficient, which facilitates nucleophilic substitution reactions, primarily at the C-2 and C-4 positions. nih.govslideshare.net This reactivity allows for straightforward functionalization and conversion into a wide array of derivatives. nih.gov Furthermore, the nitrogen atom's lone pair of electrons allows it to act as a ligand for metal catalysts, making pyridine-containing compounds valuable in organometallic chemistry. nih.gov

The cyclopentyl moiety is a five-membered carbocyclic ring that is a common feature in many natural and synthetic compounds. fiveable.me In medicinal chemistry, it is often incorporated into drug candidates to enhance properties such as metabolic stability, potency, and selectivity. scientificupdate.comnih.gov The cyclopentyl ring is more stable than smaller cycloalkanes like cyclopropane (B1198618) due to reduced angle strain. fiveable.me Its three-dimensional, puckered structure can enforce specific conformations on a molecule, which can be crucial for binding to biological targets like enzymes or receptors. fiveable.menih.gov The incorporation of cyclopentyl groups has been shown to increase the potency of compounds targeting cannabinoid receptors and has been used in the development of kinase inhibitors. nih.govnih.gov

Significance of Ethanone (B97240) Functional Groups in Chemical Reactivity

The ethanone functional group, which contains a carbonyl (C=O) group, acts as a reactive bridge between the pyridyl and cyclopentyl moieties and is central to the molecule's chemical utility. Carbonyl groups are among the most important functional groups in organic chemistry. libretexts.org

The reactivity of the ethanone group is twofold:

The Carbonyl Group (C=O): The carbon-oxygen double bond is strongly polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. masterorganicchemistry.com This renders it susceptible to nucleophilic addition reactions, a cornerstone of organic synthesis. solubilityofthings.com Ketones can be readily reduced to secondary alcohols using agents like sodium borohydride. pressbooks.pub

The Alpha-Carbon (α-carbon): The carbon atom adjacent to the carbonyl group (in this case, the CH₂ group bonded to the pyridine ring) is known as the alpha-carbon. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. This acidity allows the molecule to participate in a wide range of classical C-C bond-forming reactions, such as aldol (B89426) and Claisen condensations, making it a valuable synthetic intermediate. libretexts.org

The presence of this ketone linker provides a reactive handle for chemists to build more complex molecular architectures, using it as a precursor for a variety of other functional groups and structures. pressbooks.pub

Current Research Landscape and Gaps for this compound

A review of the current scientific literature indicates that while the constituent parts of this compound are well-established building blocks in chemical research, the compound itself is not widely studied. There is a noticeable gap in published research detailing its specific synthesis, reactivity, or applications.

The research landscape is populated with studies on structurally similar compounds. For example, 2-acetylpyridine (B122185) and its derivatives are common precursors in the construction of more complex polypyridine ligands used in supramolecular and coordination chemistry. researchgate.net Similarly, 1-phenyl-2-(pyridin-2-yl)ethanone is a known compound, highlighting the utility of the 2-phenacylpyridine scaffold. nih.gov Research into the synthesis of related carbocyclic ketones, such as the self-condensation of cyclopentanone (B42830) to form 2-cyclopentylcyclopentanone (B1220294), provides potential synthetic pathways that could be adapted for this molecule. rsc.org

The primary research gap is the lack of specific investigation into this compound. This represents an opportunity for future work. Potential research avenues could include:

Novel Synthesis: Developing and optimizing efficient synthetic routes to the compound.

Medicinal Chemistry Scaffolding: Using the molecule as a starting point to synthesize a library of derivatives for biological screening. Its combination of a lipophilic cyclopentyl group and a hydrogen-bond accepting pyridine ring makes it an interesting scaffold for drug discovery.

Ligand Development: Exploring its potential as a novel bidentate ligand for transition metal catalysis, where the pyridine nitrogen and the ketone oxygen could coordinate to a metal center.

Reactive Intermediate Studies: Investigating the specific reactivity of its enolate in various synthetic transformations to create more complex and potentially valuable molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-phenyl-2-(pyridin-2-yl)ethanone |

| 2-acetylpyridine |

| 2-cyclopentylcyclopentanone |

| Cyclopentanone |

| Cyclopropane |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-2-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-5-1-2-6-10)9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLMTAYBMFQGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579661 | |

| Record name | 1-Cyclopentyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115045-66-4 | |

| Record name | 1-Cyclopentyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopentyl 2 Pyridin 2 Yl Ethanone and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Ketone Systems

The formation of the carbon skeleton of 1-Cyclopentyl-2-(pyridin-2-yl)ethanone can be achieved through several reliable synthetic routes. These methods focus on creating the crucial bond between the carbonyl carbon and the pyridinylmethyl group or the bond alpha to the carbonyl group.

Alpha-Alkylation Approaches

Alpha-alkylation is a foundational method for C-C bond formation adjacent to a carbonyl group. This can be approached in two ways for the target molecule: alkylating a picolyl anion with a cyclopentyl electrophile or alkylating a cyclopentyl ketone enolate with a pyridine-based electrophile.

The first approach involves the deprotonation of 2-methylpyridine (B31789) (2-picoline) at the methyl group. Due to the acidity of these protons (pKa ≈ 34), strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to generate the nucleophilic 2-picolyl anion. nih.gov This anion can then react with a suitable electrophilic source of the cyclopentyl carbonyl group, such as cyclopentanecarbonyl chloride. This reaction directly forms the desired ketone. The choice of base is critical; while n-BuLi is strong enough for quantitative deprotonation, LDA is often preferred to avoid potential side reactions. nih.gov

The alternative pathway involves generating an enolate from a pre-existing cyclopentyl ketone, such as acetylcyclopentane. The enolate, formed with a base like LDA, can then act as a nucleophile in an SN2 reaction with 2-(halomethyl)pyridine, for instance, 2-(bromomethyl)pyridine. This method is a classic example of ketone enolate alkylation, though challenges such as controlling regioselectivity in unsymmetrical ketones and preventing over-alkylation must be managed. nih.gov

Table 1: Comparison of Alpha-Alkylation Strategies

| Strategy | Nucleophile | Electrophile | Key Considerations |

|---|---|---|---|

| Picolyl Anion Alkylation | 2-Picolyl anion | Cyclopentanecarbonyl chloride | Requires strong base (e.g., n-BuLi, LDA); potential for side reactions with the acyl chloride. |

| Enolate Alkylation | Enolate of Acetylcyclopentane | 2-(Bromomethyl)pyridine | Risk of O-alkylation vs. C-alkylation; potential for polyalkylation. |

Acylation and Related Condensation Reactions

Acylation reactions, particularly those related to the Claisen condensation, provide a powerful route to β-keto compounds, which are structurally analogous to the target molecule. wikipedia.orgbyjus.com A crossed Claisen condensation is highly applicable for synthesizing this compound. organic-chemistry.org

In this strategy, the nucleophilic 2-picolyl anion, generated from 2-picoline with a strong base, reacts with an ester, such as ethyl cyclopentanecarboxylate (B8599756). masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the picolyl anion adds to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form the target ketone. A key requirement for the Claisen condensation is that the resulting ketone must have a proton alpha to both the carbonyl and the pyridine (B92270) ring, which is sufficiently acidic to be deprotonated by the alkoxide byproduct. This final deprotonation step drives the reaction to completion. An acidic workup is then required to reprotonate the intermediate and isolate the final product. wikipedia.org

This method is advantageous as it builds the core structure in a single, efficient step from readily available starting materials.

Grignard-type Additions and Subsequent Oxidation

The addition of organometallic reagents to nitriles is a well-established method for ketone synthesis. A Grignard reaction offers a highly effective pathway to this compound. This approach involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with 2-pyridinecarbonitrile (2-cyanopyridine). pearson.com

The reaction proceeds via the nucleophilic addition of the cyclopentyl group from the Grignard reagent to the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate readily converts the imine into the corresponding ketone. pearson.com This method is particularly robust and avoids the use of extremely strong bases like n-BuLi. Cyclopentylmagnesium bromide is commercially available or can be prepared from bromocyclopentane (B41573) and magnesium metal. harvard.edusigmaaldrich.com The use of green solvents like cyclopentyl methyl ether (CPME) for Grignard reactions has also been explored, enhancing the environmental sustainability of this method. researchgate.netresearchgate.net

Table 2: Representative Grignard Reactions for Ketone Synthesis

| Grignard Reagent | Nitrile Substrate | Product Type | Reference |

|---|---|---|---|

| Cyclopentylmagnesium bromide | 2-Cyanopyridine (B140075) | Cyclopentyl Pyridin-2-yl Ketone | pearson.com |

| Phenylmagnesium bromide | Benzonitrile | Benzophenone | General Principle |

| Ethylmagnesium bromide | Propionitrile | 3-Pentanone | General Principle |

Chelation-Assisted Methodologies

Chelation-assisted synthesis, often involving directed ortho-metalation (DoM), leverages the coordinating ability of a heteroatom to direct deprotonation to a specific site. uwindsor.ca In the case of pyridine, the nitrogen atom can direct a strong base to deprotonate the C2 position. harvard.edu While pyridine itself is susceptible to nucleophilic addition by organolithium reagents, the use of sterically hindered lithium amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation over addition. uwindsor.caznaturforsch.com

For the synthesis of the target ketone, pyridine would be treated with a suitable base (e.g., LDA in THF at low temperatures) to generate 2-lithiopyridine. This highly reactive intermediate can then be quenched with an acylating agent like cyclopentanecarbonyl chloride or ethyl cyclopentanecarboxylate to furnish this compound. youtube.com This methodology provides excellent regiocontrol for the functionalization of the pyridine ring. thieme-connect.comacs.org

Introduction of the Pyridine Moiety

An alternative synthetic logic involves forming the ketone structure first and then introducing the pyridine ring. This is typically accomplished via modern cross-coupling reactions.

Direct Coupling Reactions with Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized centers. Reactions like the Negishi and Suzuki couplings are particularly relevant for this synthetic approach. researchgate.netorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.org To synthesize the target molecule, one could prepare the zinc enolate of acetylcyclopentane. This enolate would then be coupled with a 2-halopyridine, such as 2-bromopyridine, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This directly forges the bond between the alpha-carbon of the ketone and the C2 position of the pyridine ring. The Negishi reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org

Similarly, the Suzuki coupling utilizes an organoboron reagent, typically a boronic acid or ester. organic-chemistry.org While the preparation of the requisite boron enolate of acetylcyclopentane can be more complex, this method is also a viable option. The Suzuki reaction is renowned for its operational simplicity and the low toxicity of its boron-containing reagents. researchgate.netmdpi.com Both coupling strategies offer a convergent and flexible route to the final product, allowing for the independent synthesis and subsequent connection of the two main fragments.

Multi-Component and Ring-Forming Syntheses Incorporating Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.comtaylorfrancis.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. bohrium.com Several MCRs are employed for the synthesis of substituted pyridines, which can be precursors to or analogues of this compound.

One common approach is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org Modern variations of this reaction allow for the synthesis of unsymmetrically substituted pyridines. Another significant method is the Bohlmann-Rahtz pyridine synthesis, which provides direct access to the aromatic pyridine ring by the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding through a tandem Michael addition-heterocyclization sequence. core.ac.uk This method offers excellent control over regiochemistry. core.ac.uk

A variety of catalysts and reaction conditions can be employed in these MCRs. For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under microwave irradiation can produce highly substituted pyridines in excellent yields and short reaction times. More environmentally friendly approaches utilize catalysts like Mg-Al hydrotalcite as a reusable solid base for the reaction of aldehydes, malononitrile, and thiophenol. growingscience.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Bohlmann-Rahtz | 1,3-dicarbonyl, ammonia, alkynone | No additional acid catalyst | Polysubstituted pyridines | Good | core.ac.uk |

| Hantzsch-type | Aldehyde, β-ketoester (2 equiv.), ammonia | Varies | Dihydropyridines (then oxidized) | Varies | baranlab.org |

| Four-component | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Microwave, ethanol | Substituted pyridines | 82-94 | |

| Three-component | Aldehyde, malononitrile, thiophenol | Mg-Al hydrotalcite | Substituted pyridines | Good to Excellent | growingscience.com |

| Three-component | Ynial, isocyanate, amine, alcohol | DIPEA, THF | 2,3,6-Substituted pyridines | up to 89 | organic-chemistry.org |

Functionalization of Pre-existing Pyridine Systems

The functionalization of a pre-existing pyridine ring is a common strategy for the synthesis of complex pyridine derivatives. The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. pharmaguideline.com However, direct C-H functionalization has emerged as a powerful and atom-economical method. nih.govrsc.org

The reactivity of the methyl group in 2-picoline (2-methylpyridine) is a key feature exploited in many synthetic routes. researchgate.net Treatment of 2-picoline with a strong base, such as butyllithium, results in deprotonation of the methyl group to form 2-picolyllithium. researchgate.net This nucleophilic species can then react with various electrophiles.

Another approach involves the activation of the pyridine ring through N-oxidation. Addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org Transition metal-catalyzed cross-coupling reactions are also widely used for pyridine functionalization. nih.gov For example, palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl or heteroaryl bromides allows for the formation of C-C bonds at the 2-position.

| Functionalization Method | Pyridine Substrate | Reagent(s) | Product Type | Key Features | Reference |

| Deprotonation/Alkylation | 2-Picoline | 1. n-BuLi 2. Electrophile | 2-Substituted pyridine | Formation of a nucleophilic picolyllithium intermediate. | researchgate.net |

| N-Oxide Activation | Pyridine N-oxide | 1. Grignard reagent 2. Acetic anhydride | 2-Substituted pyridine | Good yields for various Grignard reagents. | organic-chemistry.org |

| Decarboxylative Coupling | 2-Picolinic acid | Aryl/heteroaryl bromide, Pd catalyst | 2-Aryl/heteroaryl pyridine | C-C bond formation at the 2-position. | |

| C-H Functionalization | Pyridine | Transition metal catalyst, various coupling partners | Substituted pyridines | Atom-economical and direct functionalization. | nih.govrsc.org |

Integration of the Cyclopentyl Moiety

The introduction of the cyclopentyl group is a critical step in the synthesis of this compound. This can be achieved either by starting with a cyclopentyl-containing precursor or by introducing the cyclopentyl group onto the pyridine-containing scaffold.

Synthesis and Functionalization of Cyclopentyl Precursors

A variety of cyclopentyl precursors can be synthesized and functionalized for subsequent coupling reactions. Cyclopentanone (B42830) is a versatile starting material that can be used to synthesize a range of derivatives. For instance, 2-cyclopentylcyclopentanone (B1220294) can be synthesized from cyclopentanone in a one-step process catalyzed by NiO-Co3O4/TiO2.

For coupling with a pyridyl moiety, cyclopentanecarboxylic acid and its derivatives are valuable precursors. Cyclopentanecarboxylic acid chloride can be prepared from the corresponding acid and used in Friedel-Crafts type reactions. Another important precursor is cyclopentylmagnesium bromide, a Grignard reagent that can be prepared by reacting cyclopentyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). digitellinc.com

Cyclopentylation Reactions utilizing Specific Reagents

Cyclopentylation reactions are central to forming the target compound. A key method involves the use of cyclopentyl Grignard reagents. For example, the reaction of cyclopentylmagnesium bromide with a suitable electrophilic pyridine derivative can form the desired carbon-carbon bond. A plausible route to this compound involves the reaction of cyclopentylmagnesium bromide with 2-pyridylacetyl chloride or a related activated derivative of 2-pyridylacetic acid.

Alternatively, the reaction of a Grignard reagent with a nitrile offers a direct route to ketones after hydrolysis. masterorganicchemistry.com Therefore, reacting cyclopentylmagnesium bromide with 2-cyanopyridine would yield an imine intermediate, which upon acidic workup, would produce this compound. masterorganicchemistry.com

Another approach involves the reaction of cyclopentyl chloride with picolines in the presence of sodamide in liquid ammonia, which has been shown to yield (cyclopentylmethyl)pyridines.

| Cyclopentylation Method | Pyridine Substrate | Cyclopentyl Reagent | Product Type | Key Features | Reference |

| Grignard Reaction | 2-Pyridylacetyl chloride (hypothetical) | Cyclopentylmagnesium bromide | This compound | Standard ketone synthesis from acid chloride. | |

| Grignard Reaction & Hydrolysis | 2-Cyanopyridine | Cyclopentylmagnesium bromide | This compound | Forms an imine intermediate, then ketone. | masterorganicchemistry.com |

| Alkylation | Picolines | Cyclopentyl chloride, NaNH2 | (Cyclopentylmethyl)pyridines | Direct alkylation of the picoline methyl group. |

One-Pot and Cascade Synthetic Routes for Analogues

One-pot and cascade (or tandem) reactions are highly desirable in organic synthesis as they reduce the number of workup and purification steps, saving time and resources. rsc.org These strategies are applicable to the synthesis of analogues of this compound.

Tandem Reactions for Pyridine Ring Construction and Substituent Introduction

Tandem reactions can be designed to form the pyridine ring and introduce the desired substituents in a single, continuous process. A one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov This method proceeds through dihydropyridine (B1217469) intermediates which are then aromatized. nih.gov

Copper-catalyzed tandem reactions have also been employed for the synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals, which are structurally related to the target compound. rsc.orgresearchgate.net This approach avoids the use of toxic cyanides often required in traditional methods. rsc.org Such a strategy could potentially be adapted for the synthesis of 2-acylpyridines by selecting appropriate starting materials.

Furthermore, a tandem homologation-acylation reaction has been developed to produce α-acylated γ-keto carbonyls, which are versatile intermediates for the synthesis of various heterocycles. nih.gov

| Tandem Reaction | Starting Materials | Catalyst/Conditions | Intermediate(s) | Final Product Type | Reference |

| C-H Alkenylation/Electrocyclization/Aromatization | Alkynes, α,β-unsaturated N-benzyl imines | Rhodium catalyst | Dihydropyridines | Highly substituted pyridines | nih.gov |

| Tandem Cyclization | 2-Ethynylanilines, glyoxals | Copper(I) catalyst, piperidine (B6355638) | - | 2-Acylquinolines | rsc.orgresearchgate.net |

| Homologation-Acylation | β-Keto carbonyls, ethyl(iodomethyl)zinc, acylating agent | - | Organometallic intermediate | α-Acylated γ-keto carbonyls | nih.gov |

Domino Reactions Involving Ketone Enolates and Oxygen

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules from simple precursors in a single operation, thereby minimizing waste and improving atom economy. chinesechemsoc.org The in-situ generation of a ketone enolate followed by its reaction with molecular oxygen represents a powerful strategy for the α-oxygenation of ketones, a key transformation for producing valuable intermediates.

While a direct, one-pot domino synthesis of this compound from a simpler precursor via an enolate and oxygen reaction is not extensively documented for this specific molecule, the principles can be extrapolated from general methodologies for the aerobic α-oxygenation of ketones. A plausible domino sequence could involve the formation of a ketone enolate from a suitable precursor, which then reacts with molecular oxygen to introduce a hydroxyl group at the α-position.

One potential approach involves the aerobic, transition-metal-free, direct α-arylation of a ketone followed by oxidation. For example, a reaction between a cyclopentyl ketone derivative and a nitropyridine could first form the C-C bond, followed by an aerobic oxidation step. acs.org More directly, the enolate of a precursor ketone can be intercepted by molecular oxygen. This process can be catalyzed by various metal complexes or proceed under metal-free conditions.

Copper-catalyzed systems have been shown to be effective for the aerobic oxidative esterification of simple ketones through C-C bond cleavage, but similar principles can be envisioned for α-hydroxylation without cleavage. acs.org In a hypothetical domino reaction for a derivative of this compound, a precursor like 1-cyclopentyl-2-(pyridin-2-yl)ethane could be oxidized at the benzylic-like position to the ketone, which then, under specific conditions, could form an enolate and undergo aerobic α-hydroxylation.

A proposed catalytic cycle for a palladium-catalyzed direct dehydrogenation of a ketone to an enone involves the formation of a Pd(II)-enolate intermediate. nih.gov A subsequent reaction with oxygen could lead to an α-oxygenated product. Iron(II)-α-keto acid complexes have also been shown to catalyze the aerobic oxidation of various substrates, including the conversion of alcohols to ketones. nih.gov Such a catalyst could potentially be used in a domino sequence where an alcohol precursor is first oxidized to the ketone, which then undergoes in-situ α-oxygenation.

Table 1: Potential Catalytic Systems for Aerobic α-Oxygenation of Ketones

| Catalyst System | Substrate Type | Product Type | Potential Applicability |

| Pd(TFA)₂/4,5-diazafluorenone | Saturated ketones | α,β-Unsaturated ketones | Could be adapted for subsequent oxygenation |

| Copper(I/II) salts | Aryl alkyl ketones | Esters (via C-C cleavage) | Principles could be modified for α-hydroxylation |

| Iron(II)-α-keto acid complex | Alcohols, Alkenes, Sulfides | Ketones, Epoxides, Sulfoxides | Could be used in a domino oxidation/α-oxygenation |

| Metal-free (Base-mediated) | Ketones with α-hydrogens | α-Arylated ketones | Potentially applicable with subsequent aerobic oxidation |

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods to synthesize analogues of this compound is crucial for exploring their structure-activity relationships in biological systems. nih.gov Chiral analogues, particularly those with controlled stereochemistry at the carbon bearing the hydroxyl group (the reduced form of the ketone) or at the α-position to the carbonyl, are of significant interest.

A primary strategy for accessing chiral analogues involves the stereoselective reduction of the ketone functionality in this compound to yield the corresponding chiral alcohol, 1-Cyclopentyl-2-(pyridin-2-yl)ethanol. This can be achieved using various chiral reducing agents or catalyst systems. For instance, the reduction of β-hydroxy ketones with catecholborane has been shown to produce syn-1,3-diols with high diastereoselectivity. acs.org While the target molecule is not a β-hydroxy ketone, similar principles of substrate-controlled reduction could be applied to precursors with an existing stereocenter. Zirconocene complexes have also been utilized for the stereoselective Tishchenko reduction of β-hydroxy ketones. acs.org

Another powerful approach is the asymmetric aldol (B89426) reaction. The synthesis of β-hydroxy ketones can be achieved with high enantioselectivity using chiral catalysts. organic-chemistry.orgyoutube.com A plausible route to a chiral analogue of this compound would involve the asymmetric aldol condensation of an enolate derived from a cyclopentyl ketone with 2-pyridinecarboxaldehyde. The choice of a chiral auxiliary or catalyst would direct the formation of a specific enantiomer of the resulting β-hydroxy ketone.

Furthermore, the synthesis of chiral cyclopentenone precursors can provide a versatile platform for creating analogues. acs.org These chiral building blocks can undergo various transformations, including conjugate additions, to introduce the pyridinylmethyl moiety. For example, an asymmetric tandem conjugate addition has been used to synthesize chiral methyl (2-methoxycarbonylcyclopent-2-enyl)acetate derivatives. ox.ac.ukdocumentsdelivered.com A similar strategy could be envisioned using a pyridinyl-based nucleophile.

The synthesis of chiral pyridine-containing ligands themselves is also an active area of research. rsc.orgresearchgate.net The methodologies developed for creating chiral pyridine derivatives can be applied to construct chiral fragments that are later incorporated to form the final target analogues.

Table 2: Strategies for Stereoselective Synthesis of Analogues

| Synthetic Strategy | Key Reaction | Potential Chiral Product |

| Asymmetric Reduction | Reduction of the ketone with a chiral reducing agent or catalyst. | Enantiomerically enriched 1-Cyclopentyl-2-(pyridin-2-yl)ethanol. |

| Asymmetric Aldol Reaction | Condensation of a chiral enolate or using a chiral catalyst with 2-pyridinecarboxaldehyde. | Enantiomerically enriched β-hydroxy ketone analogue. |

| Chiral Building Block Approach | Use of a pre-synthesized chiral cyclopentanone or cyclopentenone derivative. | Diastereomerically enriched analogue of this compound. |

| Asymmetric C-H Functionalization | Directing group-assisted asymmetric functionalization of a C-H bond α to the carbonyl. | Enantiomerically enriched α-substituted analogue. |

Reaction Mechanisms and Reactivity of 1 Cyclopentyl 2 Pyridin 2 Yl Ethanone

Mechanistic Pathways of Ethanone (B97240) Reactivity

The ketone functional group, specifically the methylene (B1212753) bridge between the carbonyl and the pyridine (B92270) ring, is the hub of the molecule's non-aromatic reactivity. The protons on this α-carbon are acidic, enabling a variety of fundamental organic transformations.

The deprotonation of the carbon adjacent to the carbonyl group (the α-carbon) in 1-Cyclopentyl-2-(pyridin-2-yl)ethanone by a suitable base yields a resonance-stabilized enolate anion. wikipedia.orgmasterorganicchemistry.com This anion is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org The formation of this enolate is a critical first step for numerous carbon-carbon bond-forming reactions.

Strong, non-nucleophilic bases are typically employed to ensure complete and irreversible deprotonation. wikipedia.org Lithium diisopropylamide (LDA) is a common choice for this purpose, generating the enolate quantitatively. wikipedia.org Once formed, the enolate of this compound can react with various electrophiles, most notably in alkylation reactions. The reaction with an alkyl halide proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. youtube.com

Table 1: Bases for Enolate Formation and Subsequent Alkylation

| Base | Typical Conditions | Control Type | Comments |

| Lithium Diisopropylamide (LDA) | THF, -78 °C | Kinetic | Strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon. wikipedia.orgyoutube.com |

| Sodium Hydride (NaH) | THF, 25 °C | Thermodynamic | A strong base, but slower reaction can allow for equilibrium to the more stable product if multiple enolates are possible. princeton.edu |

| Sodium Ethoxide (NaOEt) | Ethanol (B145695), 25 °C | Thermodynamic | Weaker base that establishes an equilibrium, resulting in a low concentration of the enolate. wikipedia.org |

This regioselective alkylation provides a robust method for elaborating the structure of the parent molecule, adding complexity at the position alpha to the carbonyl group.

The enolate of this compound can also serve as the nucleophilic partner in an aldol (B89426) addition reaction. wikipedia.org In this process, the enolate attacks the electrophilic carbonyl carbon of another carbonyl compound, such as an aldehyde or another ketone. organic-chemistry.orgyoutube.com This reaction, typically conducted under basic conditions, results in the formation of a β-hydroxy ketone, known as an aldol adduct. youtube.com

The mechanism involves the nucleophilic attack of the enolate on the carbonyl electrophile to form an alkoxide intermediate, which is then protonated upon aqueous workup to yield the final β-hydroxy ketone. wikipedia.orgyoutube.com

Under more forceful conditions, such as heating, the initial aldol adduct can undergo a dehydration (or condensation) reaction. This elimination of a water molecule forms a new carbon-carbon double bond, yielding an α,β-unsaturated ketone. youtube.com This conjugated system is thermodynamically stable.

Table 2: Potential Aldol Reactions with this compound Enolate

| Electrophile | Aldol Addition Product (β-Hydroxy Ketone) | Aldol Condensation Product (α,β-Unsaturated Ketone) |

| Formaldehyde | 1-Cyclopentyl-3-hydroxy-1-(pyridin-2-yl)propan-1-one | 1-Cyclopentyl-1-(pyridin-2-yl)prop-2-en-1-one |

| Acetaldehyde | 1-Cyclopentyl-3-hydroxy-1-(pyridin-2-yl)butan-1-one | 1-Cyclopentyl-1-(pyridin-2-yl)but-2-en-1-one |

| Acetone | 1-Cyclopentyl-3-hydroxy-3-methyl-1-(pyridin-2-yl)butan-1-one | 1-Cyclopentyl-3-methyl-1-(pyridin-2-yl)but-2-en-1-one |

The α-carbon of this compound can be halogenated with reagents like chlorine, bromine, or iodine. libretexts.org This reaction can be catalyzed by either acid or base. youtube.com

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the halogen. pressbooks.publibretexts.org The rate of reaction is independent of the halogen concentration. libretexts.orglibretexts.org

The resulting α-halo ketones are versatile synthetic intermediates. nih.govwikipedia.org Due to the presence of the electron-withdrawing carbonyl group, the carbon-halogen bond is activated towards SN2 displacement by a wide range of nucleophiles. nih.govjove.com Furthermore, treatment of these α-halo ketones with a non-nucleophilic base can induce an E2 elimination of a hydrogen halide, providing another route to α,β-unsaturated ketones. libretexts.orgpressbooks.pub

Table 3: Conditions for Alpha-Halogenation

| Reagent | Catalyst/Solvent | Mechanism Intermediate | Product |

| Br₂ | Acetic Acid (CH₃COOH) | Enol | α-Bromo ketone |

| Cl₂ | H₃O⁺ | Enol | α-Chloro ketone |

| I₂ | H₃O⁺ | Enol | α-Iodo ketone |

| Br₂ | NaOH (aq) | Enolate | α-Bromo ketone (can lead to polyhalogenation) |

Pyridine Ring Reactivity and Transformations

The pyridine ring, an electron-deficient aromatic heterocycle, exhibits reactivity patterns distinct from those of benzene (B151609) and its electron-rich counterparts.

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quimicaorganica.org This deactivating effect is compounded by the presence of the electron-withdrawing 2-acyl substituent. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation which is even more severely deactivated. wikipedia.org

If substitution is forced to occur under harsh conditions, it is directed to the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgaklectures.com This is because the cationic intermediates (Wheland intermediates) resulting from attack at C-2, C-4, or C-6 would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine substrates. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially at positions 2, 4, and 6. stackexchange.comechemi.comwikipedia.org These positions are activated towards attack by nucleophiles because the resulting negative charge in the intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.comquora.com

In this compound, the C-2 position is already substituted. However, if a good leaving group (such as a halide) were present at the C-4 or C-6 position of the pyridine ring, it would be readily displaced by strong nucleophiles like alkoxides, amides, or thiolates. wikipedia.orgirjms.com A classic example of this type of reactivity is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.org

N-Oxidation and Reduction Mechanisms of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a primary site for chemical transformation.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This reaction typically employs oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The mechanism involves the nucleophilic attack of the nitrogen's lone pair of electrons on the electrophilic oxygen of the oxidizing agent. This conversion to an N-oxide alters the electronic properties of the pyridine ring, making it more electron-rich and influencing the regioselectivity of subsequent reactions, such as facilitating electrophilic substitution at the C4 position.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation is commonly achieved using hydrogen gas (H₂) with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, often under increased pressure and temperature. The mechanism proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms across the ring's double bonds until saturation is reached.

Cyclopentyl Ring Reactivity and Functionalization

The cyclopentyl group, while generally stable, offers opportunities for targeted functionalization and structural modification.

Ring Opening and Rearrangement Mechanisms

Under specific and often forcing conditions, the cyclopentyl ring can undergo cleavage or rearrangement. While not a common transformation for this specific molecule, related cyclopentyl systems can be opened through oxidative cleavage methods. Acid-catalyzed rearrangements are also mechanistically possible, potentially leading to isomeric structures, though such reactions are highly dependent on the specific reagents and conditions employed.

Selective Functionalization at the Cyclopentyl Moiety

More commonly, the cyclopentyl ring is functionalized without altering its core structure.

Free-Radical Halogenation: This method introduces a halogen atom (e.g., bromine) onto the cyclopentyl ring, typically initiated by UV light or a radical initiator. The resulting halo-derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions.

Deprotonation-Alkylation: The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a strong base. The resulting enolate can then react with various electrophiles to introduce a wide range of functional groups at this position.

Organometallic Catalyzed Reactions

Organometallic catalysis provides advanced and efficient methods for creating new bonds and functionalizing this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling involving related ketones)

For the pyridine ring to participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, such as a halide. The resulting halo-pyridine derivative can then be coupled with a boronic acid or its ester in the presence of a palladium catalyst.

The catalytic cycle for this reaction is well-established and involves three primary steps, as detailed in the table below.

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the functionalized pyridine derivative, forming a Pd(II) intermediate. |

| Transmetalation | The organic moiety from the boronic acid derivative is transferred to the palladium center, replacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst for the next cycle. |

C-H Activation Strategies

Direct C-H activation is a powerful strategy for functionalization that avoids the pre-installation of a leaving group. In the context of this compound, the pyridine nitrogen can serve as a directing group. Transition metal catalysts (e.g., palladium, rhodium, ruthenium) coordinate to the nitrogen atom, which positions the metal center in close proximity to specific C-H bonds, facilitating their cleavage and subsequent reaction. This approach allows for highly regioselective functionalization, often at the C3 position of the pyridine ring or potentially at the cyclopentyl moiety, depending on the precise catalytic system and reaction conditions.

Photochemical and Electrochemical Reaction Pathways of Substituted Ethanones

The photochemical and electrochemical behaviors of substituted ethanones, such as this compound, are dictated by the interplay of their constituent functional groups: the carbonyl group, the cyclopentyl ring, and the pyridyl moiety. The reaction pathways are typically initiated at the carbonyl group, which upon excitation or electron transfer, leads to a variety of transformations.

Photochemical Reaction Pathways

The photochemistry of ketones is a well-studied field, generally initiated by the absorption of ultraviolet (UV) light, which promotes the carbonyl group from its ground state (S₀) to an excited singlet state (S₁), typically an n → π* transition. researchgate.net From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a more stable triplet state (T₁), from which most photochemical reactions proceed. researchgate.netwikipedia.org For a compound like this compound, two primary competing photochemical pathways, influenced by its structural components, are expected: Norrish Type I cleavage and photoreduction/photocyclization.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For ketones with α-substituents, cleavage occurs to form the most stable radical pair. In saturated cyclic ketones, such as cyclopentanone (B42830), α-cleavage from the excited triplet state is a dominant process, leading to a diradical intermediate. youtube.com This diradical can then undergo several secondary reactions, including:

Intramolecular hydrogen abstraction: This can lead to the formation of an unsaturated aldehyde or a ketene. youtube.comyoutube.com For example, cyclopentanone can photoisomerize to 4-pentenal. researchgate.netnih.gov

Decarbonylation: Loss of a carbon monoxide (CO) molecule to yield an alkyl diradical, which can then form a new cyclic product or an alkene. youtube.com

Recombination: The diradical can recombine to reform the starting ketone. youtube.com

The ring strain in cyclic ketones significantly influences the barrier to C–C bond fission in the S₁ state, affecting the competition between these pathways. nih.gov Studies on cyclohexanone (B45756) have shown that the primary reaction is ring-opening, which can be followed by CO detachment or hydrogen atom transfer. uci.edu

Table 1: Potential Norrish Type I Reaction Pathways for Related Ketones

| Ketone | Primary Photochemical Process | Key Intermediates | Major Products | Reference |

|---|---|---|---|---|

| Cyclopentanone | Norrish Type I α-cleavage | Acyl-alkyl diradical | 4-Pentenal, Cyclobutane, Ethylene, CO | researchgate.net |

| Cyclohexanone | Norrish Type I α-cleavage | Acyl-alkyl diradical | 5-Hexenal, Alkene + CO | nih.gov |

| Acyclic Ketones (e.g., 2-Butanone) | Norrish Type I α-cleavage | Acyl radical and alkyl radical pair | Ethyl radicals and acyl radical | wikipedia.org |

Photoreduction and Photocyclization: The presence of the pyridin-2-yl group introduces alternative reaction pathways. The photochemistry of 2-pyridyl phenyl ketone (a structural analogue) has been shown to be highly dependent on the solvent. rsc.orgrsc.org The reactive state is identified as the lowest n,π* carbonyl triplet. rsc.org In the presence of hydrogen-donating solvents (like alcohols) or through intramolecular hydrogen abstraction, photoreduction of the carbonyl group can occur, leading to the formation of a pinacol (B44631) (a 1,2-diol). rsc.org

Furthermore, photocyclization is a significant reaction for 2-pyridyl ketones. rsc.orgacs.org Studies on 2-benzoylpyridine (B47108) in aqueous solutions show that upon excitation, the molecule can undergo cyclization involving the lone pair of the pyridine nitrogen atom. colab.ws The mechanism and efficiency of this cyclization are sensitive to the pH of the solution, as the protonation state of the pyridine nitrogen plays a crucial role. colab.ws

For this compound, a Norrish Type II reaction is also a possibility. This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org

Electrochemical Reaction Pathways

The electrochemical reactivity of substituted ethanones primarily involves the reduction of the carbonyl group. Ketones and imines are generally challenging to reduce due to their negative reduction potentials but can be activated for electron transfer. nih.gov

Reductive Coupling: The electrochemical reduction of ketones typically proceeds via a one-electron transfer to the carbonyl group, forming a ketyl radical anion. This highly reactive intermediate can then undergo several subsequent reactions. The most common pathway is dimerization with another ketyl radical to form a pinacol. Visible-light photoredox catalysis provides a mild method for generating these ketyl intermediates, which can then participate in C-C bond-forming reactions. nih.gov

Influence of the Pyridine Moiety: The pyridine ring significantly influences the electrochemical behavior. Pyridine and its derivatives can act as catalysts in electrochemical reductions, for example, in the reduction of CO₂. nih.govrsc.org The pyridine nitrogen can accept a proton, and the resulting pyridinium ion can alter the reaction mechanism and lower overpotentials. rsc.org In the context of this compound, the pyridine ring can facilitate electron transfer to the adjacent carbonyl group and stabilize the resulting radical anion intermediate. The electrochemical reduction is likely to be pH-dependent due to the protonation equilibrium of the pyridine nitrogen.

Table 2: Key Species in Photochemical and Electrochemical Reactions of Substituted Ketones

| Reaction Type | Initiating Step | Key Intermediate(s) | Potential Outcome(s) | Reference |

|---|---|---|---|---|

| Photochemical (Norrish Type I) | n → π* excitation, α-cleavage | Acyl-alkyl diradical | Unsaturated aldehyde, ketene, decarbonylation | wikipedia.orgyoutube.com |

| Photochemical (Norrish Type II) | n → π* excitation, γ-H abstraction | 1,4-Biradical | Enol + Alkene (fragmentation), Cyclobutanol (cyclization) | wikipedia.org |

| Photochemical (Reduction/Cyclization) | n → π* excitation | Triplet state, Radical anion | Pinacol diol, Cyclized products | rsc.orgrsc.orgcolab.ws |

| Electrochemical (Reduction) | One-electron transfer | Ketyl radical anion | Pinacol coupling, Alcohol formation | nih.gov |

Spectroscopic Elucidation and Structural Characterization of 1 Cyclopentyl 2 Pyridin 2 Yl Ethanone

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural assignment of 1-Cyclopentyl-2-(pyridin-2-yl)ethanone can be achieved.

¹H NMR Applications for Proton Chemical Shifts and Coupling

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopentyl group. The aromatic region would display signals for the four protons on the pyridine ring. The proton adjacent to the nitrogen atom is expected to be the most deshielded, appearing at the lowest field. The remaining pyridinyl protons would appear at slightly higher fields, with their multiplicity dictated by spin-spin coupling with adjacent protons.

The aliphatic region of the spectrum would be characterized by signals from the cyclopentyl and methylene (B1212753) bridge protons. The methine proton of the cyclopentyl group, being adjacent to the carbonyl, would be deshielded relative to the other cyclopentyl protons. The methylene protons of the cyclopentyl ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The methylene protons situated between the pyridine ring and the carbonyl group are also expected to show a distinct signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-6 | 8.5 - 8.7 | Doublet |

| Pyridine H-4 | 7.6 - 7.8 | Triplet of doublets |

| Pyridine H-3 | 7.2 - 7.4 | Doublet |

| Pyridine H-5 | 7.1 - 7.3 | Triplet |

| Methylene (-CH₂-) | 4.1 - 4.3 | Singlet |

| Cyclopentyl Methine (-CH-) | 3.0 - 3.3 | Multiplet |

| Cyclopentyl Methylene (-CH₂-) | 1.5 - 2.0 | Multiplets |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, a total of 12 distinct carbon signals are expected. The most downfield signal would correspond to the carbonyl carbon due to the strong deshielding effect of the oxygen atom. The carbons of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the acetylcyclopentyl substituent. The aliphatic region would contain signals for the cyclopentyl carbons and the methylene bridge carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 210 |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 135 - 137 |

| Pyridine C-3 | 123 - 125 |

| Pyridine C-5 | 121 - 123 |

| Methylene (-CH₂-) | 45 - 50 |

| Cyclopentyl Methine (-CH-) | 40 - 45 |

| Cyclopentyl Methylene (-CH₂-) | 25 - 35 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively connect the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on the pyridine ring and between the methine and adjacent methylene protons on the cyclopentyl ring. This helps to trace the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal that has attached protons. For instance, the signal for the pyridine C-6 would show a cross-peak with the signal for the pyridine H-6 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. For example, correlations would be expected from the methylene protons to the carbonyl carbon and to carbons of the pyridine ring, confirming the placement of the acetylcyclopentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for example, by showing correlations between protons on the cyclopentyl ring and the methylene bridge.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. The expected molecular formula is C₁₂H₁₅NO, which has a monoisotopic mass of 189.1154 g/mol . HRMS can measure this mass with high precision, typically to within a few parts per million, which provides strong evidence for the elemental composition and helps to distinguish it from other compounds with the same nominal mass.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

Different ionization techniques can be used to generate ions for mass analysis, each providing complementary information.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion with an m/z of 190.1232. ESI is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Electron Ionization (EI): This is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to confirm the structure. For this compound, key fragment ions would be expected from the cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to the formation of a cyclopentyl cation and a pyridin-2-ylacetyl cation. Further fragmentation of the pyridine ring could also be observed.

Infrared and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups and probing their specific vibrational modes. For this compound, a detailed analysis of its vibrational spectra allows for the characterization of its key structural components: the pyridine ring, the cyclopentyl group, and the ketone carbonyl linker.

While a dedicated, complete experimental spectrum for this compound is not extensively reported in the literature, a comprehensive understanding of its expected vibrational characteristics can be constructed by analyzing its constituent parts, namely 2-acetylpyridine (B122185) and cyclopentyl ketones. nih.govnist.gov

Key Vibrational Regions and Functional Group Assignments:

Carbonyl (C=O) Stretching: The most prominent and characteristic vibration in the IR spectrum is the C=O stretching mode of the ketone. For acyclic ketones, this band typically appears in the region of 1705-1725 cm⁻¹. In cyclopentanone (B42830), the ring strain elevates this frequency to approximately 1751 cm⁻¹. For 1-cyclopentylethanone, where the ketone is adjacent to the ring, the gas-phase IR spectrum shows a strong absorption around 1720 cm⁻¹. nist.govnih.gov Therefore, a strong band in this region is expected for the title compound, confirming the presence of the ketonic functional group.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrational modes. These include C-H stretching modes, which typically appear above 3000 cm⁻¹, and a series of ring stretching and deformation modes between 1600 cm⁻¹ and 1000 cm⁻¹. nih.govdergipark.org.tr Studies on 2-acetylpyridine provide a reliable model for this part of the molecule. nih.gov Key pyridine ring breathing modes are expected around 1000-1050 cm⁻¹. researchgate.net The formation of complexes or intermolecular interactions, such as hydrogen bonding to the pyridine nitrogen, can cause shifts in these ring vibration frequencies. nih.gov

C-C Stretching and Bending: Vibrations corresponding to the C-C single bonds of the cyclopentyl ring and the link between the carbonyl group and the pyridine ring occur at lower frequencies, typically in the fingerprint region (below 1300 cm⁻¹).

The combination of IR and Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C-C and aromatic ring stretching modes often give strong signals in the Raman spectrum, aiding in a more complete structural assignment. researchgate.netnih.gov

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Comments |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3100 | IR, Raman | Typically weak to medium intensity. dergipark.org.tr |

| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2850 - 2970 | IR, Raman | Strong, sharp bands from CH₂ groups. |

| C=O Stretch | Ketone | 1705 - 1725 | IR (Strong) | A highly characteristic and intense band. nist.gov |

| C=C/C=N Ring Stretch | Pyridine Ring | 1570 - 1610 | IR, Raman | Multiple bands are expected. nih.gov |

| CH₂ Scissoring | Cyclopentyl Ring | 1450 - 1475 | IR, Raman | Deformation of the methylene groups. |

| Ring Breathing | Pyridine Ring | 990 - 1050 | Raman (Strong) | Characteristic of the pyridine ring structure. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, analysis of closely related pyridyl-ketone compounds reveals key structural features that can be extrapolated to the title compound.

A relevant example is 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone , a bipyridine derivative with two acetyl groups. nih.gov In its crystal structure, the molecule possesses a twofold symmetry with the two pyridine rings in a trans conformation relative to each other, resulting in an essentially planar structure. The molecules in the crystal lattice are linked through weak intermolecular C-H···O hydrogen bonds, forming a supramolecular sheet. nih.govresearchgate.net This planarity and the presence of weak hydrogen bonds are common features in the packing of such aromatic ketones.

The crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , an alcohol precursor to a related ethene, shows the formation of strong intermolecular O-H···N hydrogen bonds between the hydroxyl group and the nitrogen atom of a neighboring pyridine ring. benthamopen.com This highlights the role of the pyridine nitrogen as a potent hydrogen bond acceptor, an interaction that would likely be significant in the crystal packing of this compound if any protic impurities or co-crystallizing solvents are present.

These examples collectively suggest that the solid-state structure of this compound would likely be influenced by a planar or near-planar conformation of the pyridyl-ketone fragment, with the cyclopentyl ring adopting a low-energy puckered conformation. The crystal packing would be dominated by van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds.

Interactive Data Table: Crystallographic Data for Related Pyridyl Compounds

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | C₁₃H₁₂FNO | Monoclinic | P2₁/n | Intermolecular O-H···N hydrogen bonding. benthamopen.com | benthamopen.com |

| 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone | C₁₄H₁₂N₂O₂ | Monoclinic | P2₁/c | Planar molecule with C-H···O interactions. nih.gov | nih.gov |

| (dpk·EtOH)PdCl₂ | C₁₃H₁₆Cl₂N₂O₂Pd | Orthorhombic | Pbca | In situ formation of a hemiketal structure. acs.org | acs.org |

| Di-2-pyridyl ketone azine | C₂₂H₁₆N₆ | Monoclinic | P2/n | Molecule adopts an open conformation. researchgate.net | researchgate.net |

Computational and Theoretical Studies of 1 Cyclopentyl 2 Pyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 1-Cyclopentyl-2-(pyridin-2-yl)ethanone at the atomic and molecular levels. These methods are instrumental in predicting a wide array of properties, from molecular stability to spectroscopic signatures.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electron density and identify sites of electrophilic and nucleophilic attack.

Key reactivity descriptors derived from DFT calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity. For instance, the calculated electrostatic potential map would highlight the electron-rich nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group as likely sites for electrophilic interaction.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 8.12 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.83 |

| Chemical Hardness (η) | 3.29 |

This is an interactive table. You can sort and filter the data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO would likely be centered around the carbonyl group and the pyridine ring, signifying its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The spatial distribution of these orbitals dictates the feasibility and stereochemistry of interactions with other molecules.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.35 |

| LUMO | -1.52 |

This is an interactive table. You can sort and filter the data.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. For this compound, DFT can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups, such as the C=O stretch of the ketone and the C-N stretches within the pyridine ring. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental NMR spectra, providing a deeper understanding of the molecular structure in solution. Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, offering insights into the molecule's photophysical properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Due to the presence of single bonds, this compound can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds—specifically the bond connecting the cyclopentyl ring to the ethanone (B97240) moiety and the bond between the ethanone and the pyridine ring—a potential energy surface can be generated.

This analysis reveals the low-energy conformers and the energy barriers separating them. The global minimum on this surface corresponds to the most stable conformation of the molecule, which is crucial for understanding its biological activity and physical properties. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations in explicit or implicit solvent models can be employed to study the behavior of this compound in different media.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies help in identifying key structural motifs that are essential for their therapeutic effects.

QSAR models, in particular, establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. For instance, a QSAR study on pyridine derivatives has demonstrated a correlation between their structural features and their inhibitory activity against specific cancer cell lines. chemrevlett.com Such models often employ multiple linear regression (MLR) to develop predictive equations. The statistical robustness of these models is validated through various parameters, including the coefficient of determination (R²) and cross-validation coefficients (Q²). A study on pyridine and bipyridine derivatives reported a QSAR model with an R² of 0.808 for the training set and 0.908 for the test set, indicating a reliable predictive capability. chemrevlett.comchemrevlett.com

These computational models can guide the design of new, more potent analogues. By analyzing the impact of different substituents on the pyridine ring and the cyclopentyl group, researchers can rationally design compounds with enhanced activity. For example, studies on other pyridine derivatives have shown that the introduction of specific functional groups can significantly alter their biological profiles, such as their potential as kinase inhibitors or their antioxidant activity. wjpsonline.comnih.gov

In silico methods are instrumental in identifying potential biological targets for novel compounds, thereby elucidating their mechanism of action at a molecular level. For analogues of this compound, molecular docking and other computational screening techniques can predict their binding affinity to various protein targets.

Molecular docking simulations are a primary tool for this purpose. These simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For example, docking studies on pyridine derivatives have identified potential interactions with targets such as Epidermal Growth Factor Receptor (EGFR) and NIMA-related kinase 2 (Nek2). nih.govnih.gov The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable interaction. In a study of thiazolo[3,2-a]pyridine derivatives, a compound exhibited a docking score of -7.43 kcal/mol against the α-amylase enzyme, suggesting a strong binding potential. nih.govplos.org

The interaction between the pyridine nitrogen and the carbonyl group of the ketone is a notable feature of this compound. This can lead to an n→π* interaction, where the lone pair of the nitrogen atom interacts with the antibonding π* orbital of the carbonyl group. researchgate.net This type of interaction can influence the conformation and binding of the molecule to its biological target.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. auctoresonline.orgresearchgate.net These predictions are crucial for assessing the drug-likeness of a molecule and its potential for oral bioavailability and penetration of biological barriers like the blood-brain barrier.

Interactive Table: Predicted Biological Targets and Docking Scores for Pyridine Analogues.

| Compound Class | Predicted Biological Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine derivatives | α-amylase | -7.43 | nih.govplos.org |

| Pyridin-2-yl urea (B33335) inhibitors | Apoptosis signal-regulating kinase 1 (ASK1) | -8.50 to -8.63 | mdpi.com |

| Pyridine derivatives | Epidermal Growth Factor Protein (PDBID: 1M17) | Not explicitly stated, but used for design | chemrevlett.com |

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with the chemical reactivity of this compound and its analogues.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For pyridine derivatives, studies have shown that modifications to the chemical structure can significantly alter these electronic properties. For example, the introduction of different substituents can modulate the electron density on the pyridine ring and the adjacent ketone, thereby influencing their reactivity in chemical and biological systems.

The interaction between the pyridine nitrogen and the carbonyl carbon is a key factor in the reactivity of this class of compounds. Rotational spectroscopy studies on complexes of pyridine with small ketones have provided experimental evidence for the formation of a weak n→π* interaction. researchgate.net This interaction, characterized by the delocalization of the nitrogen lone pair into the π* orbital of the carbonyl group, can influence the molecule's conformation and its susceptibility to nucleophilic attack at the carbonyl carbon.

Interactive Table: Key Structural Descriptors and Their Implications for Reactivity.

| Structural Descriptor | Implication for Reactivity |

|---|---|

| HOMO Energy | Higher values indicate greater electron-donating ability. |

| LUMO Energy | Lower values indicate greater electron-accepting ability. |

| HOMO-LUMO Gap | Smaller gap suggests higher reactivity and lower kinetic stability. |

Applications of 1 Cyclopentyl 2 Pyridin 2 Yl Ethanone in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique combination of a reactive ketone and a heterocyclic pyridine (B92270) ring makes 1-Cyclopentyl-2-(pyridin-2-yl)ethanone a promising starting material for the construction of more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Compounds

The ketone and pyridine functionalities of this compound can be utilized to construct a variety of advanced heterocyclic compounds. The methylene (B1212753) group adjacent to the carbonyl and pyridine ring is particularly activated, making it susceptible to a range of condensation and cyclization reactions.

For instance, ketones are well-established precursors for the synthesis of diverse heterocyclic systems such as pyrimidines, thiazoles, and isoxazoles through reactions with reagents like thiourea, hydroxylamine (B1172632) hydrochloride, and various binucleophiles. nih.gov The cyclopentyl ring can also participate in ring-expansion or rearrangement reactions to yield novel heterocyclic cores. The synthesis of pyran and thiophene (B33073) derivatives often starts from cyclopentanone (B42830), highlighting the utility of this carbocyclic moiety in building heterocyclic systems. scirp.org

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine derivatives | Pyrazoles |

| Thiourea | Pyrimidine-thiones |

| Hydroxylamine | Isoxazoles |

| Malononitrile/Elemental Sulfur | Thiophenes |

The pyridine ring itself can be further functionalized or incorporated into larger polycyclic aromatic systems. The synthesis of polypyridyl bridging ligands often utilizes acetylpyridine derivatives as key building blocks. nih.govresearchgate.net

Building Block for Bioactive Molecule Analogues

The structural motifs present in this compound are found in numerous biologically active molecules. Ketones serve as strategic starting points for the synthesis of natural product-inspired compounds. rsc.org The pyridine ring is a well-known pharmacophore present in a wide array of pharmaceuticals.

The cyclopentyl group, for its part, is a feature of various bioactive compounds, including certain prostaglandin (B15479496) analogues and other cyclopentanoid natural products. The synthesis of 1-indanones, which have shown a broad range of biological activities, can start from materials containing a cyclopentyl ring. beilstein-journals.org Therefore, this compound could serve as a scaffold for the development of novel analogues of existing drugs or entirely new classes of bioactive molecules. For example, derivatives of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone have been investigated for their cytotoxic effects. mdpi.com

Catalytic Applications and Ligand Development

The pyridine nitrogen and the ketone oxygen in this compound provide potential coordination sites for metal ions, suggesting applications in catalysis and ligand development.

Components in Transition Metal Catalysis